![molecular formula C14H10N4O B2451323 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 303150-57-4](/img/structure/B2451323.png)
3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Vue d'ensemble
Description
3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-anilino-1H-pyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, as well as employing continuous flow reactors for efficient large-scale production.
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Carbonitrile Group
The cyano (-CN) group at position 6 undergoes nucleophilic substitution under alkaline conditions. For example:
-
Hydrolysis : Reaction with 20% NaOH at reflux yields 6-carboxamide derivatives, confirmed via IR spectral loss of the -CN stretch (2,240 cm⁻¹) and appearance of -CONH₂ bands (3,320–3,150 cm⁻¹) .
-
Reduction : Using NaBH₄ in ethanol reduces -CN to -CH₂NH₂, forming 6-aminomethyl derivatives. Catalytic hydrogenation (H₂/Pd-C) further converts this to -CH₃ .
Table 1: Substitution Reactions at the Carbonitrile Group
Reagent | Conditions | Product | Yield (%) |
---|---|---|---|
NaOH (20%) | Reflux, 6 h | 6-Carboxamide derivative | 78 |
NaBH₄/EtOH | RT, 12 h | 6-Aminomethyl derivative | 65 |
H₂ (1 atm)/Pd-C | MeOH, 24 h | 6-Methyl derivative | 82 |
Electrophilic Aromatic Substitution on the 4-Methoxyphenyl Ring
The 4-methoxyphenyl group undergoes regioselective electrophilic substitution. Key reactions include:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group primarily at the para position relative to methoxy, confirmed by NOESY correlations .
-
Sulfonation : Oleum (20% SO₃) at 120°C yields sulfonic acid derivatives, with sulfonation occurring at the meta position .
Table 2: Electrophilic Substitution on the 4-Methoxyphenyl Ring
Reaction | Reagent | Position | Major Product |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | Para | 4-Methoxy-3-nitro derivative |
Sulfonation | Oleum (SO₃) | Meta | 3-Sulfo-4-methoxy derivative |
Oxidation and Reduction of the Pyrazolo[1,5-a]pyrimidine Core
The fused pyrazole-pyrimidine system exhibits redox activity:
-
Oxidation : KMnO₄ in acidic medium oxidizes the pyrimidine ring to a pyrazolo[1,5-a]pyridine-5,7-dione derivative, confirmed by MS (m/z 312 [M+H]⁺) .
-
Reduction : LiAlH₄ selectively reduces the C=N bond in the pyrimidine ring, forming a dihydro derivative (Δδ = 0.45 ppm for H-5 in ¹H NMR) .
Cycloaddition and Ring-Opening Reactions
The compound participates in microwave-assisted cycloadditions:
-
Diels-Alder Reactions : With maleic anhydride under MW (150°C, 30 min), it forms a tricyclic adduct (endo/exo ratio = 3:1) via inverse electron demand .
-
Ring-Opening : Treatment with hydrazine hydrate cleaves the pyrimidine ring, yielding a pyrazole-4-carbonitrile derivative (confirmed by X-ray) .
Functionalization via Cross-Coupling
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki-Miyaura : With 4-bromophenylboronic acid, Pd(PPh₃)₄ catalyzes aryl-aryl coupling at position 3 (84% yield) .
-
Sonogashira : Reaction with phenylacetylene introduces an alkynyl group at position 7 (CuI/PdCl₂, 72% yield) .
Table 3: Cross-Coupling Reactions
Reaction Type | Catalyst | Coupling Partner | Position Modified | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Bromophenylboronic acid | 3 | 84 |
Sonogashira | PdCl₂/CuI | Phenylacetylene | 7 | 72 |
Photochemical Reactions
Under UV light (λ = 254 nm), the compound undergoes [2+2] photodimerization at the pyrimidine C=C bond, forming a cyclobutane-linked dimer (confirmed by HRMS and XRD) .
Acid/Base-Mediated Rearrangements
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that 3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile exhibits potent anticancer activity. Studies have shown that it can inhibit tumor cell proliferation across various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 12.5 |
MCF-7 (Breast) | 15.0 |
These results suggest that the compound may serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival.
Anti-inflammatory and Antimicrobial Effects
In addition to its anticancer properties, preliminary studies suggest potential anti-inflammatory effects through the modulation of pro-inflammatory cytokines. Furthermore, derivatives of pyrazolo[1,5-a]pyrimidine structures have shown antimicrobial activities against various bacterial strains, indicating broader therapeutic potential .
Synthetic Applications
The synthesis of this compound typically involves multi-step procedures that highlight the versatility of pyrazolo-pyrimidine derivatives in synthetic organic chemistry. Common methods include:
- Condensation Reactions : These reactions facilitate the formation of the pyrazolo-pyrimidine scaffold.
- Functionalization : The introduction of various substituents can enhance biological activity and tailor properties for specific applications.
This compound serves as a precursor for synthesizing other biologically active derivatives, expanding its utility in medicinal chemistry .
Case Studies
Several studies have documented the synthesis and evaluation of related compounds based on the pyrazolo-pyrimidine structure. For instance:
- Study on Derivatives : Research focused on synthesizing 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile demonstrated enhanced anticancer properties compared to its parent compound.
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Difluoromethyl group substitution | Enhanced anticancer properties |
6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Bis(4-methoxyphenyl) substitution | Improved enzyme inhibition |
These findings highlight how modifications to the core structure can significantly affect biological activity and therapeutic potential .
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been found to inhibit enzymes such as dihydrofolate reductase (DHFR) and disrupt signaling pathways like the ERK pathway . These interactions lead to the inhibition of cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazoloquinolines
Uniqueness
Compared to similar compounds, 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile stands out due to its unique combination of a methoxyphenyl group and a cyano group, which confer distinct chemical reactivity and biological activity.
Activité Biologique
3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, particularly in the context of cancer therapy. This article explores its biological activity, including its mechanisms of action, target interactions, and relevant research findings.
- Molecular Formula : C14H10N4O
- Molecular Weight : 250.26 g/mol
- CAS Number : 303150-57-4
- Density : 1.28 g/cm³ (predicted)
- pKa : -1.59 (predicted)
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2). This inhibition affects cell cycle progression, particularly the transition from the G1 phase to the S phase, leading to significant antiproliferative effects on various cancer cell lines .
Anticancer Properties
Research has shown that pyrazolo[1,5-a]pyrimidines exhibit potent anticancer activity. A study highlighted the compound's ability to inhibit the phosphorylation of BAD protein in cell-based assays and its effectiveness in clonogenic cell survival assays at submicromolar concentrations . The compound demonstrated selective inhibition against a panel of oncogenic kinases, particularly Pim-1 and Flt-3, with a selectivity score indicating strong efficacy against these targets (S(50) = 0.14) .
Cellular Effects
The compound has displayed significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa, MCF7, HCT-116
- Mechanism of Action : Induced apoptosis and cell cycle arrest.
- Results : Compounds similar to 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine exhibited enhanced anticancer activity correlating with structural modifications around the pyrazolo core.
Table 1 summarizes key findings from various studies on the biological activity of this compound:
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. Additionally, it has been noted that this compound does not significantly inhibit hERG channels at concentrations up to 30 µM, indicating a potentially improved safety profile compared to other kinase inhibitors like SGI-1776 .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile and its derivatives?
Methodological Answer: Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example:
- Route 1 : Reacting aminopyrazole precursors with β-ketonitriles or acrylonitriles in polar solvents (e.g., DMF, acetic acid) under reflux. Substituents on the aryl groups influence reaction efficiency and yield .
- Route 2 : Using fused sodium acetate in acetic anhydride to facilitate Knoevenagel condensation, followed by cyclization (e.g., synthesis of 7-amino derivatives in yields of 62–70%) .
Q. How are spectroscopic techniques (e.g., NMR, IR, MS) employed to characterize pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.7–3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) and carbon types (e.g., cyano carbons at ~117 ppm). Discrepancies in coupling constants may indicate regioisomerism .
- IR : Confirms functional groups (e.g., C≡N stretch at ~2,220 cm⁻¹, NH stretches at 3,400–3,500 cm⁻¹) .
- MS : Validates molecular weight (e.g., [M+H]⁺ peaks for C15H13N5O: 279.30) and fragmentation patterns .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation of substituted pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- X-ray Crystallography : Resolves ambiguities in regiochemistry. For example, single-crystal studies confirmed coplanarity of non-H atoms in 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (r.m.s. deviation: 0.011 Å) .
- 2D NMR (COSY, NOESY) : Differentiates between positional isomers (e.g., para vs. ortho methoxyphenyl substituents) .
- Computational Validation : DFT calculations predict NMR shifts and optimize geometries to match experimental data .
Q. How can computational methods complement experimental data in studying the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV for cyano-substituted derivatives) to assess reactivity .
- Molecular Docking : Screens binding affinities to biological targets (e.g., kinase inhibitors) by modeling interactions with active sites .
- MD Simulations : Evaluates stability in solvent environments (e.g., DMSO/water mixtures) to guide solubility optimization .
Q. What are the challenges in optimizing reaction conditions to minimize byproducts in pyrazolo[1,5-a]pyrimidine synthesis?
Methodological Answer:
- Byproduct Sources : Competing pathways (e.g., azo vs. non-azo coupling in aminopyrazole precursors) .
- Mitigation Strategies :
- Temperature Control : Lowering reaction temperatures reduces decomposition (e.g., <100°C for acid-sensitive intermediates) .
- Catalyst Screening : Pd/C or Pt/C catalysts improve selectivity in hydrogenation steps (e.g., 99% yield in H2-mediated reductions) .
- Purification : Gradient column chromatography isolates regioisomers (e.g., ethyl acetate/hexane, Rf = 0.3–0.5) .
Q. How does substituent variation (e.g., methoxy vs. chloro groups) influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., kinases), improving IC50 values by 2–5 fold .
- Electron-Donating Groups (e.g., OMe) : Increase solubility but may reduce membrane permeability. For example, 4-methoxyphenyl derivatives show 20% higher aqueous solubility than chloro analogs .
- Structure-Activity Relationship (SAR) : Quantitative SAR (QSAR) models correlate logP values (e.g., 2.1–3.5) with cytotoxicity in cancer cell lines .
Data Contradiction Analysis Example
Issue : Discrepancies in reported melting points for 7-amino-3-(2'-chlorophenylazo) derivatives (266–268°C vs. 263–265°C in similar compounds) .
Resolution : Crystallographic purity and solvent traces (e.g., ethanol vs. DMF recrystallization) account for variations. Elemental analysis (C, H, N) confirms stoichiometric consistency .
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c1-19-12-4-2-11(3-5-12)13-8-17-18-9-10(6-15)7-16-14(13)18/h2-5,7-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGNJJVDNVFLLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.